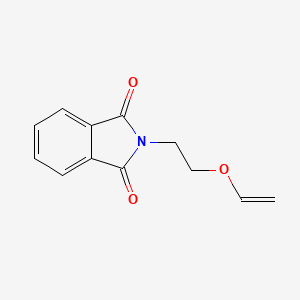

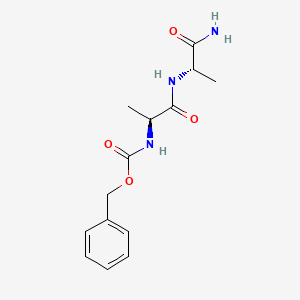

Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate

Vue d'ensemble

Description

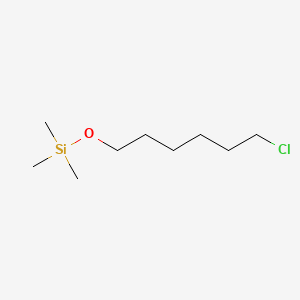

“Benzyl ((S)-1-(((S)-1-amino-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)carbamate” is a complex organic compound. It contains a carbamate group, which is a functional group derived from carbamic acid . The compound also contains benzyl and carbobenzyloxy groups, which are important protecting groups in many complex syntheses .

Synthesis Analysis

The synthesis of such complex molecules often involves the use of protecting groups like benzyl and carbobenzyloxy . These groups are attached to oxygen or nitrogen and play a crucial role in many complex syntheses. The competitive catalytic debenzylation of N versus O and the hydrogenolysis of carbobenzyloxy groups in the presence of benzyloxime are key steps in the synthesis process .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. For instance, the hydrogenolysis of carbobenzyloxy groups in the presence of benzyloxime is one of the key reactions . Another important reaction is the aminomethylation of titanium enolates .Applications De Recherche Scientifique

Adsorbent for Fluoride Removal

The compound has been utilized in the synthesis of materials like MIL-53(Al)-NH2, which are designed to remove fluoride from water. This application is crucial for environmental pollution control and for the treatment of industrial wastewater that contains high concentrations of fluoride .

Reference Material for Infectious Disease Research

Z-ALA-ALA-NH2 serves as a high-quality reference material in infectious disease research. It is used to calibrate instruments, validate methodologies, and ensure the accuracy of analytical data in the study of antibacterials .

Inhibitor of Carbonic Anhydrases

This compound has been investigated for its potential as an inhibitor of carbonic anhydrases (CAs). CAs are enzymes that play a significant role in physiological processes such as respiration and the regulation of pH. Inhibitors of CAs have therapeutic applications in treating conditions like glaucoma and epilepsy .

Synthesis of Cyclic Carbamates

Benzyl carbamate derivatives are used in the synthesis of cyclic carbamates from amino alcohols. This process is facilitated by carbon dioxide and is significant for creating various high-value chemicals under environmentally friendly conditions .

Protecting Group in Organic Synthesis

The benzyl carbamate moiety is an important protecting group for amino functions in complex organic syntheses. It is selectively removed in the presence of other sensitive functional groups, which is a critical step in the multi-stage synthesis of pharmaceuticals .

Generation of Synthetic Intermediates

The compound is involved in the generation of synthetic intermediates like α-amino alkyl radicals. These intermediates are essential for constructing natural products and drugs, showcasing the compound’s role in advancing synthetic chemistry .

Crystal Structure Analysis

Researchers have used derivatives of this compound to study crystal structures, which is fundamental in understanding the properties and potential applications of new materials .

Environmental Remediation

The compound’s derivatives are explored for their use in environmental remediation, particularly in the adsorption and removal of contaminants from wastewater. This application is vital for maintaining ecological balance and public health .

Orientations Futures

The future directions for research on this compound could involve further exploration of its potential uses and properties. For instance, there is potential for further studies on C(sp3)–H functionalisation . Additionally, the development of metal-free allylic/benzylic oxidation strategies with molecular oxygen is a promising area of research .

Mécanisme D'action

Target of Action

Z-ALA-ALA-NH2, also known as Benzyl N-[(1S)-1-{[(1S)-1-CARBAMOYLETHYL]CARBAMOYL}ETHYL]CARBAMATE, is a substrate analogue that primarily targets proteinase K . Proteinase K is a broad-spectrum serine protease that plays a crucial role in protein degradation.

Mode of Action

The compound forms a stable complex with proteinase K through a series of hydrogen bonds with protein atoms and water molecules . The inhibitor is hydrolyzed between Phe4’ and D-Ala", and the two fragments remain bound to the protein . This interaction inhibits the activity of proteinase K, thereby affecting the protein degradation process.

Action Environment

The action, efficacy, and stability of Z-ALA-ALA-NH2 can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with the compound or its target. For instance, the activity of proteinase K is known to be enhanced in the presence of calcium ions . Therefore, the calcium ion concentration could potentially influence the efficacy of Z-ALA-ALA-NH2 as an inhibitor.

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(12(15)18)16-13(19)10(2)17-14(20)21-8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H2,15,18)(H,16,19)(H,17,20)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIOJLPDGBBVCH-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-ol](/img/structure/B1595148.png)

![Bis[3,4-dichlorophenyl]sulfone](/img/structure/B1595151.png)

![1-[4-Hydroxy-3-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1595154.png)